molecular formula C20H19N5O B6496522 1-(2,4-dimethylphenyl)-4-methyl-6-[(pyridin-2-yl)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 955918-53-3

1-(2,4-dimethylphenyl)-4-methyl-6-[(pyridin-2-yl)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B6496522
CAS RN: 955918-53-3
M. Wt: 345.4 g/mol
InChI Key: UDNJLBSHWMBLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyridazin-7-one ring, a pyridin-2-yl group, and a 2,4-dimethylphenyl group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the pyrazolo[3,4-d]pyridazin-7-one ring might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar and nonpolar groups, and its stability could be influenced by the arrangement of its rings .

Scientific Research Applications

Antibacterial Activity

Pyrazolines have been studied for their antibacterial potential. Although specific data on F2459-0672 is scarce, related compounds have demonstrated antibacterial effects against various pathogens . Further research could explore its antibacterial activity and potential mechanisms.

Antifungal Properties

While direct evidence for F2459-0672’s antifungal activity is limited, pyrazolines in general have shown promise in inhibiting fungal growth . Investigating its efficacy against specific fungal strains could provide valuable insights.

Antioxidant Potential

Oxidative stress plays a role in various diseases, and antioxidants are crucial for maintaining cellular health. Pyrazolines have demonstrated antioxidant effects . Assessing F2459-0672’s ability to scavenge free radicals and protect against oxidative damage would be valuable.

Neurotoxicity Assessment

In a novel study, the pyrazoline derivative B4 (similar to F2459-0672) was investigated for neurotoxic effects on rainbow trout alevins. The study assessed acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain . Investigating F2459-0672’s impact on neural function and oxidative stress could be enlightening.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many compounds with similar structures are known to inhibit various enzymes, interact with receptors, or interfere with cellular processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and physicochemical properties. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its biological activity, and optimization of its properties for potential applications in medicine or other fields .

properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-methyl-6-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13-7-8-18(14(2)10-13)25-19-17(11-22-25)15(3)23-24(20(19)26)12-16-6-4-5-9-21-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNJLBSHWMBLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylphenyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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